![molecular formula C16H21NO2 B13699376 3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile is an organic compound with a complex structure that includes a cyclohexylmethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexylmethoxy Group: This step involves the reaction of cyclohexylmethanol with a suitable phenol derivative under basic conditions to form the cyclohexylmethoxy group.
Attachment to the Phenyl Ring: The cyclohexylmethoxy group is then attached to a phenyl ring through an etherification reaction.
Introduction of the Hydroxypropanenitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanamide: Similar structure but with an amide group instead of a nitrile.
3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanol: Similar structure but with an alcohol group instead of a nitrile.
Uniqueness
3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
259.34 g/mol |
Nombre IUPAC |
3-[3-(cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile |
InChI |
InChI=1S/C16H21NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9,12H2 |
Clave InChI |
WIIKSFWDDHEYFX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=CC=CC(=C2)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[5,6][1,4]oxathiino[2,3-b]phenoxathiine](/img/structure/B13699314.png)

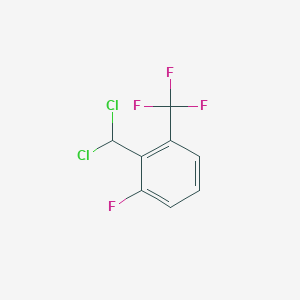
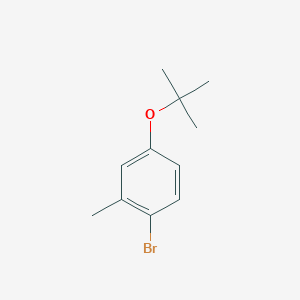
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)

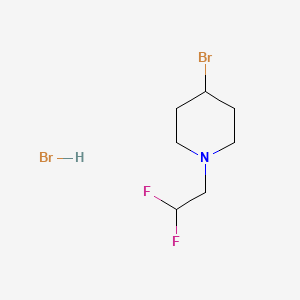
![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
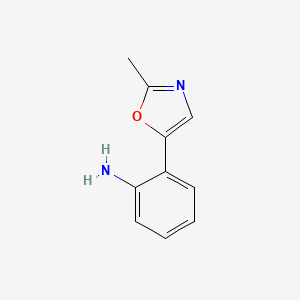
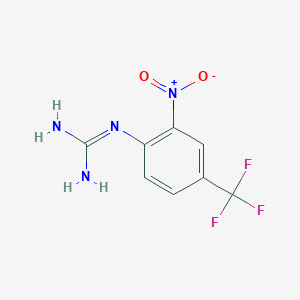
![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699365.png)
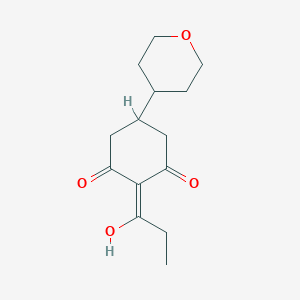
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)
